Cas no 62348-24-7 (4-Methyloxazole-5-carbonyl chloride)

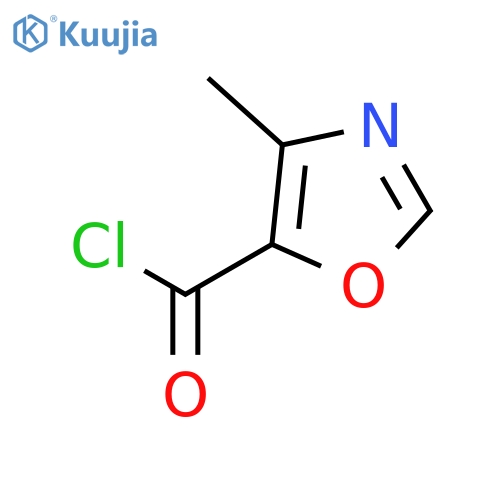

62348-24-7 structure

商品名:4-Methyloxazole-5-carbonyl chloride

4-Methyloxazole-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Oxazolecarbonyl chloride, 4-methyl-

- 4-methyl-1,3-oxazole-5-carbonyl chloride

- 4-Methyloxazole-5-carbonyl chloride

- 4-Methyl-5-oxazolecarbonyl chloride

- 4-methyl-5-oxazolecarboxylic acid

- 4-methyl-oxazol-5-carbonyl chloride

- 4-METHYLOXAZOLE-5-CARBONYLCHLORIDE

- YPKNOSGIABPXKS-UHFFFAOYSA-N

- 4-methyl-oxazole-5-carbonyl-chloride

- MFCD06200856

- EN300-7088009

- FT-0692550

- SCHEMBL891939

- AM101041

- AKOS006344210

- AT23456

- 62348-24-7

- DTXSID20383589

- 4-Methyl-oxazole-5-carbonyl chloride

- MS-22240

- J-515796

- DB-004531

- SY064558

-

- MDL: MFCD06200856

- インチ: InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3

- InChIKey: YPKNOSGIABPXKS-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)Cl)OC=N1

計算された属性

- せいみつぶんしりょう: 144.99300

- どういたいしつりょう: 144.9930561g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

- 互変異性体の数: 何もない

じっけんとくせい

- ふってん: 80 °C

- PSA: 43.10000

- LogP: 1.36200

4-Methyloxazole-5-carbonyl chloride セキュリティ情報

- 危険物輸送番号:3265

- 危険カテゴリコード: 14-34

- セキュリティの説明: 22-26-36/37/39-45

-

危険物標識:

4-Methyloxazole-5-carbonyl chloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyloxazole-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR15748-250mg |

4-Methyl-1,3-oxazole-5-carbonyl chloride |

62348-24-7 | 97% | 250mg |

£110.00 | 2024-05-25 | |

| Apollo Scientific | OR15748-1g |

4-Methyl-1,3-oxazole-5-carbonyl chloride |

62348-24-7 | 97% | 1g |

£265.00 | 2024-05-25 | |

| abcr | AB224357-1 g |

4-Methyloxazole-5-carbonyl chloride; 95% |

62348-24-7 | 1g |

€285.00 | 2023-02-22 | ||

| 1PlusChem | 1P00EBHW-100mg |

4-METHYLOXAZOLE-5-CARBONYL CHLORIDE |

62348-24-7 | 95% | 100mg |

$167.00 | 2024-04-22 | |

| Ambeed | A304548-1g |

4-Methyloxazole-5-carbonyl chloride |

62348-24-7 | 97% | 1g |

$324.0 | 2024-04-18 | |

| A2B Chem LLC | AG67284-1g |

4-Methyloxazole-5-carbonyl chloride |

62348-24-7 | 95% | 1g |

$603.00 | 2024-04-19 | |

| abcr | AB224357-1g |

4-Methyloxazole-5-carbonyl chloride, 95%; . |

62348-24-7 | 95% | 1g |

€1284.00 | 2025-02-20 | |

| TRC | M337000-10mg |

4-Methyloxazole-5-carbonyl chloride |

62348-24-7 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M337000-50mg |

4-Methyloxazole-5-carbonyl chloride |

62348-24-7 | 50mg |

$ 115.00 | 2022-06-03 | ||

| Enamine | EN300-7088009-10.0g |

4-methyl-1,3-oxazole-5-carbonyl chloride |

62348-24-7 | 95.0% | 10.0g |

$1471.0 | 2025-03-12 |

4-Methyloxazole-5-carbonyl chloride 関連文献

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

62348-24-7 (4-Methyloxazole-5-carbonyl chloride) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62348-24-7)4-Methyloxazole-5-carbonyl chloride

清らかである:99%

はかる:1g

価格 ($):292.0